(2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
(2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic compound that features a brominated pyridine ring and a protected amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromopyridine.
Coupling Reaction: The brominated pyridine is then coupled with an appropriate amino acid derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Protection of Amino Group: The amino group of the amino acid is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.
Final Coupling and Deprotection: The protected amino acid is then coupled with the bromopyridine derivative under suitable conditions, followed by deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring and the amino acid moiety.
Coupling Reactions: The amino and carboxyl groups can engage in peptide coupling reactions, making it useful in peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with NaBH₄ would reduce any ketone or aldehyde functionalities present.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring is a versatile moiety for further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is of interest for the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The brominated pyridine ring can interact with various biological molecules, while the amino acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(5-chloropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-3-(5-fluoropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a fluorine atom instead of bromine.
(2S)-3-(5-iodopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions, making it distinct in its applications and reactivity.
Properties
CAS No. |
656801-30-8 |
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Molecular Formula |
C13H17BrN2O4 |
Molecular Weight |
345.2 |
Purity |
95 |
Origin of Product |
United States |
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